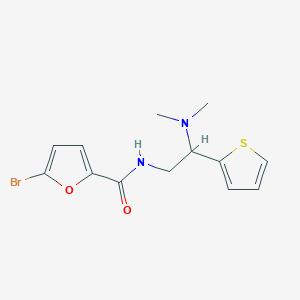

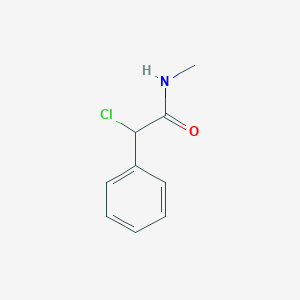

2-chloro-N-methyl-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C9H10ClNO . It is a solid substance with a molecular weight of 183.64 .

Synthesis Analysis

The synthesis of 2-chloro-N-methyl-2-phenylacetamide can be achieved through the acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide . This process yields 2-chloro-N-methyl-N-phenylacetamide with a high yield of 93.8% .Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-2-phenylacetamide can be represented by the SMILES stringClCC(=O)Nc1ccccc1 . The InChI code for this compound is 1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 . Chemical Reactions Analysis

2-chloro-N-methyl-2-phenylacetamide can be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It can also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .Physical And Chemical Properties Analysis

2-chloro-N-methyl-2-phenylacetamide is a solid substance with a melting point range of 74 - 77 °C .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could potentially be used in cancer research and treatment.

Anti-HIV Activity

Coumarin derivatives, which are related to “2-chloro-N-methyl-2-phenylacetamide”, have shown anti-HIV activities . This indicates a potential application in the development of drugs for HIV treatment.

Antibacterial and Antifungal Activity

Coumarin derivatives have also demonstrated antibacterial and antifungal activities . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could be used in the development of new antibiotics or antifungal medications.

Anticoagulant Activity

Coumarin derivatives have been reported to possess anticoagulant effects . This indicates a potential application of “2-chloro-N-methyl-2-phenylacetamide” in the treatment of blood clotting disorders.

Central Nervous System Stimulant

Coumarin derivatives have shown effects as central nervous system stimulants . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could potentially be used in the treatment of disorders related to the central nervous system.

Mecanismo De Acción

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body to exert their effects .

Mode of Action

It’s suggested that it may bind to ergosterol on the fungal plasma membrane, possibly inhibiting dna synthesis through the inhibition of thymidylate synthase . This interaction could lead to changes in the cell’s normal functions, potentially leading to its death .

Biochemical Pathways

Given its potential mode of action, it may affect pathways related to cell membrane integrity and dna synthesis .

Result of Action

Based on its potential mode of action, it could lead to the disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .

Safety and Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Direcciones Futuras

2-chloro-N-methyl-2-phenylacetamide has shown promising antifungal potential . It has been found to have fungicidal effects against Candida tropicalis and Candida parapsilosis . In vitro and ex vivo biofilms assays have demonstrated the potential antibiofilm of this compound . Therefore, this potential can be explored as a therapeutic alternative for onychomycosis and, at the same time, contribute to decreasing the resistance of clinical isolates of C. tropicalis and C. parapsilosis .

Propiedades

IUPAC Name |

2-chloro-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQWDPPCRNFWOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2419172.png)

![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)

![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)

![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)

![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)